

Application Notes and Protocols for In Vivo Administration of PE859

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Compound of Interest

Compound Name: PE859

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Introduction

PE859 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of both amyloid-beta (A β) and tau protein aggregation.[1][2][3] As the aggregation of A β and tau are central pathological hallmarks of Alzheimer's disease (AD) and other neurodegenerative tauopathies, **PE859** presents a promising therapeutic candidate.[2][3] In vivo studies have demonstrated its ability to cross the blood-brain barrier, reduce aggregated tau and A β , and ameliorate cognitive and motor deficits in relevant animal models.[2][4] These application notes provide a detailed protocol for the in vivo administration of **PE859** and subsequent efficacy evaluation.

Mechanism of Action

PE859, a derivative of curcumin, has been shown to inhibit the formation of both A β fibrils and tau protein aggregates.[1][5] It is suggested that **PE859** may interfere with the early stages of tau aggregation, such as the formation of oligomers or granules.[4] By inhibiting the aggregation of both pathological proteins, **PE859** is hypothesized to mitigate their downstream neurotoxic effects, including synaptic dysfunction and neuronal loss, thereby improving neurological function.[2][4] While the precise downstream signaling cascade is an area of active investigation, the inhibition of A β and tau aggregation is known to impact neuroinflammatory pathways and synaptic plasticity.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of **PE859**.

Table 1: Pharmacokinetic Profile of **PE859** in ICR Mice following a single oral dose of 40 mg/kg. [4][6]

Time (hours)	Mean Plasma Concentration ($\mu\text{g/mL} \pm \text{SEM}$)	Mean Brain Concentration ($\mu\text{g/g} \pm \text{SEM}$)
1	1.532 \pm 0.221	0.987 \pm 0.154
3	2.005 \pm 0.267	1.254 \pm 0.231
6	0.876 \pm 0.143	1.428 \pm 0.413
10	0.234 \pm 0.054	0.456 \pm 0.098
15	0.045 \pm 0.012	0.087 \pm 0.021
24	0.008 \pm 0.004	0.014 \pm 0.004

Table 2: In Vivo Efficacy of **PE859** in Transgenic Mouse Models.

Animal Model	Dosage and Duration	Key Findings	Reference
JNPL3 (P301L tau) mice	40 mg/kg/day, oral gavage for 6 months	Significant reduction in sarkosyl-insoluble aggregated tau. [4] Improved motor function as assessed by the rotarod test. [4] No significant changes in body weight or observed toxicity. [4]	[4]
Senescence-Accelerated Mouse Prone 8 (SAMP8)	1 and 3 mg/kg/day, oral gavage for 9 weeks	Ameliorated cognitive dysfunction. [2] Reduced amounts of aggregated A β and tau in the brain. [2]	[2]

Experimental Protocols

Protocol 1: Preparation of PE859 Formulation for Oral Administration

This protocol describes the preparation of **PE859** for oral gavage in mice.

Materials:

- **PE859** compound
- Polyethylene glycol 400 (PEG400)
- Sterile, purified water
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer

- Sonicator (optional)

Procedure:

- Vehicle Preparation: Prepare an 80% PEG400 solution in water. For example, to make 10 mL of vehicle, add 8 mL of PEG400 to 2 mL of sterile water.
- Weighing **PE859**: Accurately weigh the required amount of **PE859** to achieve the desired final concentration. For a 5 mg/mL solution, weigh 50 mg of **PE859** for a final volume of 10 mL.
- Dissolution: Add the weighed **PE859** to the prepared 80% PEG400 vehicle.
- Mixing: Vortex the mixture vigorously for 5-10 minutes until the **PE859** is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
- Storage: Store the prepared formulation at room temperature, protected from light. It is recommended to prepare the solution fresh daily for administration.

Protocol 2: In Vivo Administration of **PE859** by Oral Gavage in Mice

This protocol details the procedure for administering the prepared **PE859** formulation to mice.

Materials:

- Prepared **PE859** formulation
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[\[7\]](#)
- Syringes (1 mL)
- Animal scale

Procedure:

- Animal Handling and Restraint: Acclimatize the mice to handling prior to the start of the study. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the

head and align it with the body.[8][9]

- Dosage Calculation: Weigh each mouse to determine the correct volume of the **PE859** formulation to administer. For a 40 mg/kg dose using a 5 mg/mL solution, a 25 g mouse would receive 200 μ L. The maximum volume administered should not exceed 10 mL/kg.[7]
- Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.[8][10]
- Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt), slowly administer the **PE859** solution.[8]
- Needle Removal and Monitoring: After administration, gently remove the gavage needle. Monitor the animal for a few minutes to ensure there are no signs of distress, such as labored breathing.[10]

Protocol 3: Assessment of Motor Coordination using the Rotarod Test

This protocol is used to evaluate the effect of **PE859** on motor coordination and balance in mice, particularly relevant for models exhibiting motor deficits like the JNPL3 mice.

Materials:

- Rotarod apparatus for mice
- Timer

Procedure:

- Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the test. [11]
- Training (Optional but Recommended): Prior to the test day, train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes each day for 2-3 days.

- Testing Protocol:
 - Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[4]
 - Place the mouse on the rotating rod, facing away from the direction of rotation.[12]
 - Start the timer and the acceleration.
 - Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and completing a full passive rotation.[4]
 - Conduct 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.[4][11]
- Data Analysis: The latency to fall is the primary measure. An increase in latency in the **PE859**-treated group compared to the vehicle group indicates improved motor function.

Protocol 4: Assessment of Spatial Learning and Memory using the Morris Water Maze

This protocol is used to assess the impact of **PE859** on cognitive function in mouse models of Alzheimer's disease, such as the SAMP8 model.

Materials:

- Circular water tank (100-150 cm in diameter)
- Submersible platform
- Non-toxic white paint or milk to make the water opaque
- Video tracking software
- Visual cues placed around the room

Procedure:

- Setup: Fill the tank with water (20-24°C) and make it opaque. Place the escape platform 1 cm below the water surface. Arrange distinct visual cues around the maze.[2][13]

- Acquisition Phase (Learning):
 - Conduct 4 trials per day for 5 consecutive days.
 - For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the wall of the tank.[14]
 - Allow the mouse to swim and find the hidden platform for a maximum of 60 or 90 seconds. [2][13]
 - If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 30 seconds.[2][14]
 - Record the escape latency (time to find the platform) and path length using the tracking software.
- Probe Trial (Memory):
 - On the day after the final acquisition trial, remove the platform from the tank.
 - Allow the mouse to swim freely for 60-90 seconds.[2]
 - Record the time spent in the target quadrant (where the platform was previously located).
- Data Analysis: A shorter escape latency and path length during acquisition and a greater percentage of time spent in the target quadrant during the probe trial in the **PE859**-treated group compared to the vehicle group indicate improved spatial learning and memory.

Protocol 5: Western Blot Analysis of Sarkosyl-Insoluble Tau

This protocol is for the biochemical assessment of aggregated tau levels in brain tissue.

Materials:

- Brain tissue homogenates

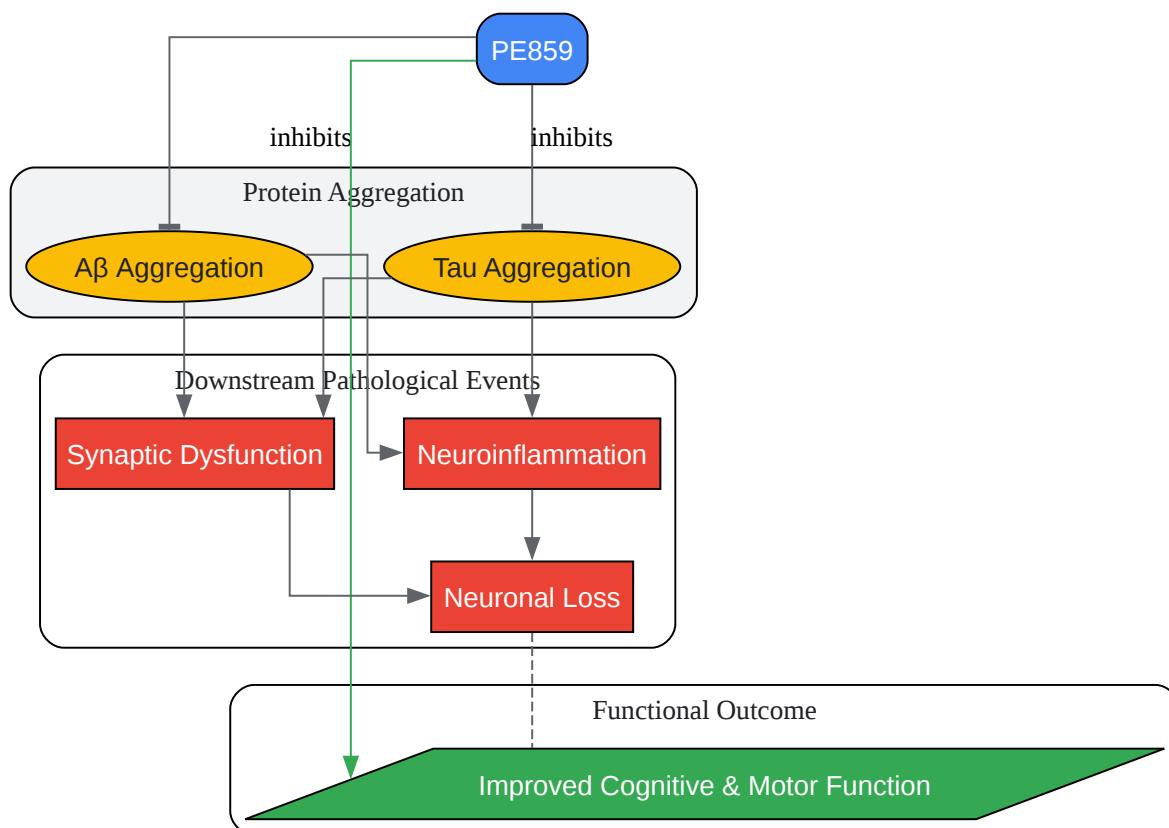
- High-salt buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.8 M NaCl, 10% sucrose, 1 mM EGTA)
- Sarkosyl (N-lauroylsarcosinate sodium salt)
- Ultracentrifuge
- SDS-PAGE and Western blotting equipment
- Anti-tau antibodies (e.g., total tau, phospho-tau)

Procedure:

- Homogenization: Homogenize brain tissue in a high-salt buffer.[15][16]
- Sarkosyl Incubation: Centrifuge the homogenate at a low speed, and incubate the supernatant with 1% sarkosyl for 1 hour at room temperature with agitation.[15]
- Ultracentrifugation: Centrifuge the sarkosyl-treated sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.[16]
- Pellet Resuspension: Discard the supernatant (sarkosyl-soluble fraction) and resuspend the pellet (sarkosyl-insoluble fraction) in a suitable buffer (e.g., Tris-buffered saline).
- Western Blotting:
 - Determine the protein concentration of the sarkosyl-insoluble fraction.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with appropriate anti-tau antibodies.
 - Detect and quantify the protein bands.
- Data Analysis: A reduction in the amount of tau in the sarkosyl-insoluble fraction in the **PE859**-treated group compared to the vehicle group indicates a reduction in tau aggregation.

Visualizations

Caption: Experimental workflow for *in vivo* studies of **PE859**.



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Caption: Proposed signaling pathway of **PE859**.

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